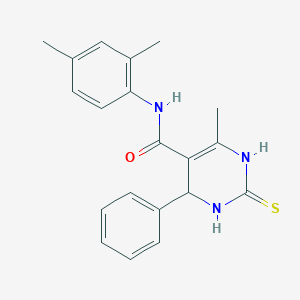![molecular formula C15H10ClN5OS B14941847 3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14941847.png)
3-(2-chlorobenzyl)-5-(thiophen-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of both chlorobenzyl and thienyl groups in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using an appropriate cyclizing agent such as phosphorus oxychloride.
Introduction of the pyrimidine ring: The triazole intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the triazolopyrimidine core.
Industrial Production Methods
Industrial production of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorobenzyl group.
Applications De Recherche Scientifique
3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development in the treatment of diseases such as cancer and neurological disorders.
Pharmaceuticals: It can be used as a lead compound for the development of new therapeutic agents due to its unique chemical structure and biological activity.
Materials Science: The compound’s heterocyclic structure makes it suitable for use in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to a modulation of cellular processes. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-BROMOBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-FLUOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
- 3-(2-METHYLBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-5-(2-THIENYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-OL lies in the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H10ClN5OS |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-5-thiophen-2-yl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C15H10ClN5OS/c16-10-5-2-1-4-9(10)8-21-14-12(19-20-21)15(22)18-13(17-14)11-6-3-7-23-11/h1-7H,8H2,(H,17,18,22) |
Clé InChI |
VNOHUJGKIZWUFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN2C3=C(C(=O)NC(=N3)C4=CC=CS4)N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B14941767.png)
![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941781.png)

![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)
![3-(5-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941822.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941828.png)
![6-[3-(3,5-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]tetrazolo[1,5-a]pyridine](/img/structure/B14941831.png)
![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)

![N-[(4-Ethoxyphenyl)methyl]prop-2-ynamide](/img/structure/B14941849.png)
![N'-[3-Cyano-4-(dicyanomethylene)-5-phenyl-5-(propylsulfanyl)-4,5-dihydro-2-furanyl]-N,N-dimethyliminoformamide](/img/structure/B14941850.png)
![7-(3-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941852.png)
